molecular formula C24H33N5O3 B2606054 3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848208-91-3

3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2606054
CAS RN: 848208-91-3
M. Wt: 439.56
InChI Key: NNSURNBJGFVHAH-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For example, one method involves mixing 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde to create a pyrido[2,3-d]pyrimidine-2,4-diamine .


Molecular Structure Analysis

Pyridopyrimidines have a heterocyclic combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine can result in four possible skeletons for this combination .


Chemical Reactions Analysis

Pyridopyrimidines have been used in the synthesis of various therapeutic targets . They have shown a therapeutic interest and have been approved for use as therapeutics .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound, pyridopyrimidines often work by inhibiting certain biological targets. For example, some pyridopyrimidines have been found to inhibit PARP-1, a protein involved in DNA repair .

Future Directions

Pyridopyrimidines continue to be a topic of research due to their therapeutic potential . Future research will likely continue to explore new synthetic protocols, investigate their mechanisms of action, and develop new therapeutic applications.

properties

CAS RN

848208-91-3

Product Name

3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C24H33N5O3

Molecular Weight

439.56

IUPAC Name

3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O3/c1-5-6-7-8-9-13-27-22(30)20-21(26(3)24(27)31)25-23-28(15-17(2)16-29(20)23)18-11-10-12-19(14-18)32-4/h10-12,14,17H,5-9,13,15-16H2,1-4H3

InChI Key

NNSURNBJGFVHAH-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)OC)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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